molecular formula C15H28F6N2O4S2 B3030595 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 927021-43-0

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B3030595
CAS No.: 927021-43-0
M. Wt: 478.5 g/mol
InChI Key: IZSJXAHBNZXKSK-UHFFFAOYSA-N
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Description

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties and applications. It is a colorless to light orange or yellow clear liquid with a molecular formula of C15H28F6N2O4S2 and a molecular weight of 478.51 g/mol . This compound is widely used in various scientific and industrial applications due to its high thermal stability, low volatility, and excellent ionic conductivity.

Biochemical Analysis

Biochemical Properties

1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can stabilize certain enzymes by forming hydrogen bonds and ionic interactions, thereby enhancing their catalytic efficiency. Additionally, it can interact with proteins, altering their conformation and function, which can be beneficial in protein engineering and drug design .

Cellular Effects

1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. It can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction. It can also interact with DNA and RNA, affecting their stability and function. Furthermore, 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a clear distinction between beneficial and toxic effects .

Metabolic Pathways

1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can enhance the activity of certain metabolic enzymes, leading to increased production of specific metabolites. It can also affect the balance of metabolic pathways, shifting the flux towards specific pathways and altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to specific proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s activity and function, as well as its overall bioavailability .

Subcellular Localization

1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and RNA, affecting gene expression and other nuclear processes. It can also localize to the mitochondria, influencing mitochondrial function and energy metabolism .

Preparation Methods

The synthesis of 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 1-bromooctane to form 1-methyl-1-n-octylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(trifluoromethanesulfonyl)imide to yield the desired ionic liquid . The reaction conditions usually involve the use of an inert atmosphere and controlled temperatures to ensure high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the pyrrolidinium cation can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required to facilitate these processes.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its optimal balance of thermal stability, ionic conductivity, and low volatility, making it suitable for a wide range of applications.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-octylpyrrolidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N.C2F6NO4S2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-13H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSJXAHBNZXKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927021-43-0
Record name 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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